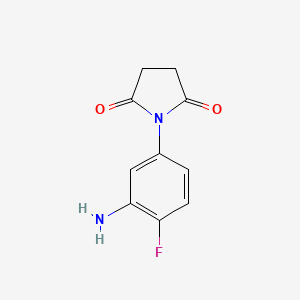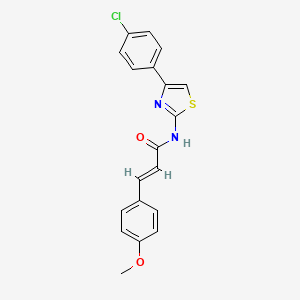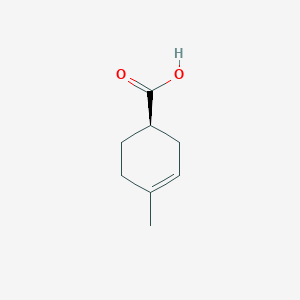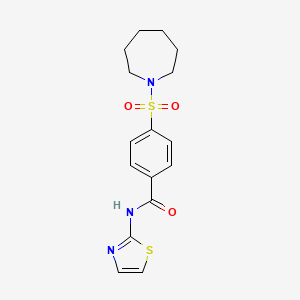
1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione”, can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis and Chemical Applications
One-Pot Synthesis of β- and γ-Amino Acids : 1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione has been used in the one-pot efficient synthesis of Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA), showcasing its utility in producing amino acids with high yields and purity (Cal et al., 2012).
Multicomponent Synthesis : This compound has been involved in the multicomponent synthesis of 3,4-disubstituted N-aminopyrrolidine-2,5-diones. This process includes a reaction with N-isocyaniminotriphenylphosphorane, aldimines, and Meldrum's acid, producing diastereoselectively 1-amino-4-aryl-2,5-dioxo-N3-aryl-3-pyrrolidine-carboxamides (Adib et al., 2011).
Creation of Dipeptide Analogues : The compound is used in synthesizing N-acylated, O-alkylated pyrrolin-2-ones, leading to dipeptide analogues that adopt a linear, extended conformation (Hosseini et al., 2006).
Biological and Medicinal Chemistry Applications
Anticonvulsant Activity : Derivatives of 1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione have been synthesized and tested for anticonvulsant activity. N-Mannich bases derived from this compound showed effectiveness in the maximal electroshock seizure test (MES) and subcutaneous pentylenetetrazole seizures test (scPTZ) (Obniska et al., 2012).
Inhibitory Agents for GABA-Transaminase : Specific derivatives of 1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione have shown potent in vitro inhibitory action against GABA-transaminase, a key enzyme in the GABA neurotransmitter metabolism (Patel et al., 2013).
Anti-Cancer and Anti-Inflammatory Properties : A study on 4-(pyrrolidine-2,5-dione-1-yl)phenol derived from 1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione showed significant anti-inflammatory and anticancer activities. The compound inhibited the growth of HT-29 cancer cell lines and exhibited higher anti-inflammatory activity compared to standard COX-1 inhibitors (Zulfiqar et al., 2021).
Enhancement of Anticancer Drug Activity : The co-administration of a derivative of 1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione with other anticancer drugs showed a significant increase in activity against various murine tumors, indicating a potential synergistic effect (Ambaye et al., 2004).
Antioxidant Activity : N-Aminomethyl derivatives of 1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione have been synthesized and shown to possess antioxidant activity. This suggests potential therapeutic applications in oxidative stress-related conditions (Hakobyan et al., 2020).
Future Directions
The future directions in the research of “1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by altering the coordinating groups of the ligands to enhance their biological activity .
properties
IUPAC Name |
1-(3-amino-4-fluorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-2,5H,3-4,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZCNWWMOUAKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione | |
CAS RN |
953741-07-6 |
Source


|
| Record name | 1-(3-amino-4-fluorophenyl)pyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopropyl-5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2425317.png)
![N-([2,3'-bipyridin]-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2425318.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2425319.png)

![2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2425323.png)
![Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate](/img/structure/B2425324.png)
![6-Formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2425327.png)
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate](/img/structure/B2425328.png)
![(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone](/img/structure/B2425329.png)
![5-Tert-butyl 6-methyl (6S)-3H,4H,6H,7H-imidazo[4,5-C]pyridine-5,6-dicarboxylate](/img/structure/B2425330.png)

![2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2425334.png)

